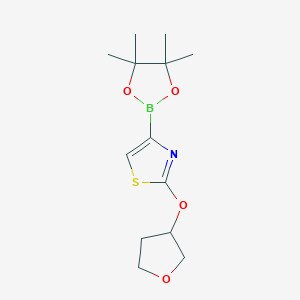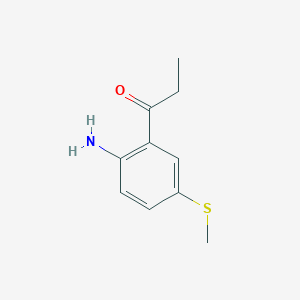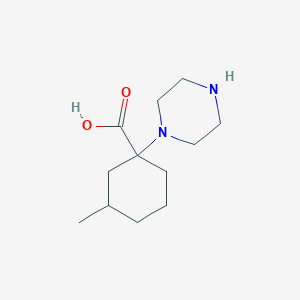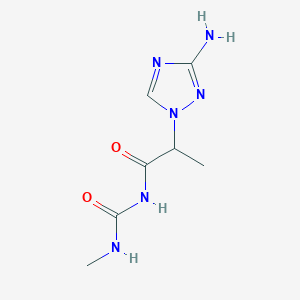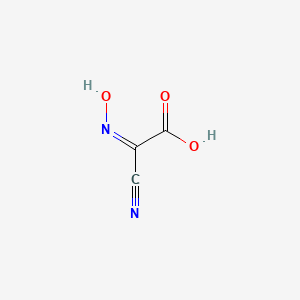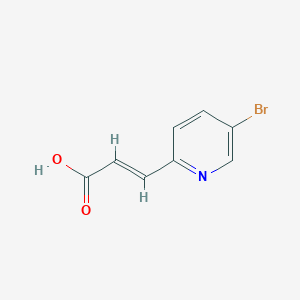
(E)-3-(5-Bromopyridin-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-Bromopyridin-2-yl)acrylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an acrylic acid moiety at the 3-position The “E” designation indicates the trans configuration of the double bond in the acrylic acid portion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-Bromopyridin-2-yl)acrylic acid typically involves the bromination of a pyridine derivative followed by the introduction of the acrylic acid moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, safety measures are implemented to handle the brominating agents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-(5-Bromopyridin-2-yl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The acrylic acid moiety can be reduced to the corresponding alcohol or oxidized to form more complex structures.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed:
- Substituted pyridine derivatives
- Reduced or oxidized acrylic acid derivatives
- Coupled products with extended aromatic or aliphatic chains
Wissenschaftliche Forschungsanwendungen
(E)-3-(5-Bromopyridin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (E)-3-(5-Bromopyridin-2-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the acrylic acid moiety can form covalent or non-covalent interactions with biological macromolecules, leading to modulation of their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and transcription factors.
Vergleich Mit ähnlichen Verbindungen
3-(5-Bromopyridin-2-yl)propanoic acid: Lacks the double bond in the acrylic acid moiety.
2-(5-Bromopyridin-3-yl)acetic acid: Has a different substitution pattern on the pyridine ring.
5-Bromo-2-pyridinecarboxylic acid: Contains a carboxylic acid group directly attached to the pyridine ring.
Uniqueness: (E)-3-(5-Bromopyridin-2-yl)acrylic acid is unique due to the presence of both a bromine atom and an acrylic acid moiety, which confer distinct reactivity and potential for diverse applications. The trans configuration of the double bond also influences its chemical behavior and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H6BrNO2 |
|---|---|
Molekulargewicht |
228.04 g/mol |
IUPAC-Name |
(E)-3-(5-bromopyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+ |
InChI-Schlüssel |
DXDHMFBMPDQGEY-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC(=NC=C1Br)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=NC=C1Br)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


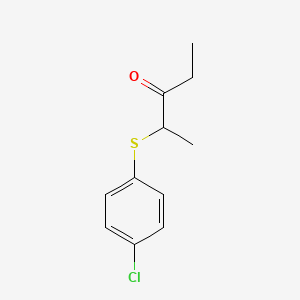
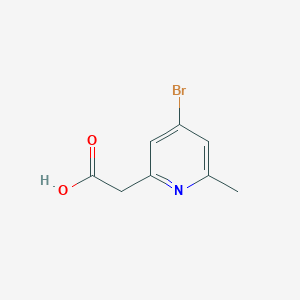



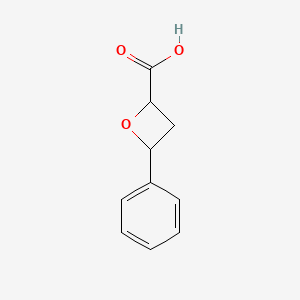
![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
